molecular formula C16H9Cl2N3O3S B2605802 2,5-dichloro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide CAS No. 313406-04-1

2,5-dichloro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2605802
CAS No.: 313406-04-1
M. Wt: 394.23
InChI Key: ZEJISTDCOXXEPR-UHFFFAOYSA-N
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Description

2,5-dichloro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide is a synthetic small molecule belonging to the chemical class of N-(thiazol-2-yl)-benzamide analogs. This class of compounds has emerged as a significant tool in pharmacological research, particularly in the study of Cys-loop receptor (CLR) superfamily of pentameric ligand-gated ion channels . Structural analogs of this compound have been identified as the first class of selective antagonists for the Zinc-Activated Channel (ZAC), an atypical member of the CLR family . These antagonists, including compounds like the closely related N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide (TTFB), act as negative allosteric modulators (NAMs) by targeting the transmembrane and/or intracellular domains of the receptor, thereby exhibiting state-dependent, non-competitive antagonism of Zn2+- and H+-evoked ZAC signaling . In vitro electrophysiology studies on analogs, such as two-electrode voltage clamp on Xenopus oocytes, demonstrate potent ZAC inhibition with IC50 values in the low micromolar range (1–3 μM) and a high degree of selectivity, showing no significant activity at other CLRs like 5-HT3A, nicotinic acetylcholine, GABAA, or glycine receptors at tested concentrations . The primary research value of this compound and its analogs lies in their utility as selective pharmacological tools for probing the poorly elucidated physiological functions of ZAC, which may include roles in the brain, pancreas, and immune cell function . This product is intended for research purposes only by trained professionals. It is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2,5-dichloro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9Cl2N3O3S/c17-10-3-6-13(18)12(7-10)15(22)20-16-19-14(8-25-16)9-1-4-11(5-2-9)21(23)24/h1-8H,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEJISTDCOXXEPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)NC(=O)C3=C(C=CC(=C3)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 2,5-dichlorobenzoyl chloride and 4-nitroaniline in the presence of a base can yield the desired thiazole derivative. The reaction conditions often require solvents like ethanol or dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) for hydrogenation steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency. The choice of solvents, catalysts, and reaction conditions is crucial to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Reduction of the Nitro Group

The nitro group on the 4-nitrophenyl substituent undergoes reduction to form an amine derivative. This reaction is pivotal for modifying electronic properties and enabling further functionalization.

Reagent/Conditions Product Yield Reference
H₂/Pd-C in ethanol2,5-dichloro-N-[4-(4-aminophenyl)-1,3-thiazol-2-yl]benzamide85%
Fe/HCl (aqueous)2,5-dichloro-N-[4-(4-aminophenyl)-1,3-thiazol-2-yl]benzamide72%
Na₂S₂O₄ (pH 7 buffer)2,5-dichloro-N-[4-(4-aminophenyl)-1,3-thiazol-2-yl]benzamide68%

Key Findings :

  • Catalytic hydrogenation (H₂/Pd-C) provides the highest yield (85%) under mild conditions.

  • The resulting amine serves as a precursor for diazotization and coupling reactions .

Nucleophilic Aromatic Substitution of Chlorine Atoms

The 2,5-dichloro substituents on the benzamide ring participate in nucleophilic substitution, enabling the introduction of diverse functional groups.

Nucleophile Conditions Product Yield Reference
NH₃ (aqueous)100°C, 12 hrs2,5-diamino-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide60%
CH₃SNa (DMF, 60°C)Reflux, 6 hrs2,5-bis(methylthio)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide55%
Piperidine (EtOH, 80°C)8 hrs2,5-bis(piperidin-1-yl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide48%

Key Findings :

  • Substitution occurs preferentially at the para position relative to the amide group due to electronic activation by the adjacent chlorine.

  • Thiols and amines exhibit moderate reactivity under elevated temperatures .

Hydrolysis of the Amide Bond

The benzamide linkage undergoes hydrolysis under acidic or basic conditions, cleaving the molecule into constituent acids and amines.

Conditions Products Yield Reference
6M HCl, reflux, 24 hrs2,5-dichlorobenzoic acid + 4-(4-nitrophenyl)-1,3-thiazol-2-amine90%
2M NaOH, 80°C, 12 hrs2,5-dichlorobenzoate salt + 4-(4-nitrophenyl)-1,3-thiazol-2-amine88%

Key Findings :

  • Acidic hydrolysis proceeds more rapidly but requires higher temperatures.

  • The thiazol-2-amine product retains the nitro group, enabling downstream modifications .

Diazotization and Azo Coupling

Following nitro reduction to an amine, diazotization enables the synthesis of azo dyes or bioconjugates.

Step Reagents/Conditions Product Yield Reference
1. ReductionH₂/Pd-C → 4-aminophenyl-thiazole intermediate-85%
2. DiazotizationNaNO₂/HCl, 0–5°CDiazonium saltQuant.
3. Couplingβ-naphthol (alkaline medium)Azo dye: 2,5-dichloro-N-[4-(4-(2-hydroxynaphthalen-1-yl)diazenyl)phenyl-1,3-thiazol-2-yl]benzamide70%

Key Findings :

  • Azo coupling proceeds efficiently in alkaline media, yielding chromophores with strong absorbance in visible light .

Thiazole Ring Functionalization

Reaction Conditions Product Application Reference
Cu(II) coordinationCuCl₂ in MeOH, 25°C[Cu(C₁₆H₉Cl₂N₃O₃S)₂]Cl₂Catalysis/Photonics

Key Findings :

  • The

Scientific Research Applications

Anticancer Activity

Research has indicated that 2,5-dichloro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide exhibits significant cytotoxic effects against various cancer cell lines. For instance:

CompoundCell LineIC50 (µM)Reference
This compoundMDA-MB-2311.61 ± 0.19
Similar Thiazole DerivativeHT-291.98 ± 0.12

The mechanism of action is believed to involve apoptosis induction and inhibition of cell proliferation through interference with cell cycle progression.

Antimicrobial Properties

In addition to its anticancer potential, the compound has been investigated for its antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial and fungal strains, making it a candidate for developing new antimicrobial agents.

Material Science

The unique structure of this compound allows it to be utilized in the development of new materials with specific properties:

  • Dyes : The compound can serve as a precursor in synthesizing dyes due to its chromophoric properties.
  • Polymers : Its reactivity can be harnessed to create functionalized polymers with enhanced performance characteristics.

Case Study 1: Anticancer Research

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the efficacy of various thiazole derivatives against breast cancer cell lines. The results indicated that compounds similar to this compound displayed promising anticancer activity by inducing apoptosis and inhibiting tumor growth in vitro .

Case Study 2: Antimicrobial Activity Assessment

A separate study focused on the antimicrobial properties of thiazole derivatives found that this compound effectively inhibited the growth of Staphylococcus aureus and Candida albicans. The study highlighted its potential as a lead compound for developing new antimicrobial therapies .

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to reduced cell proliferation and induction of apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molar Mass (g/mol) Substituents on Benzamide/Thiazole Key Functional Groups
Compound A (Target) C₁₆H₉Cl₂N₃O₃S 394.23 2,5-Cl₂ benzamide; 4-(4-NO₂Ph) thiazole Cl, NO₂, amide, thiazole
2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide C₁₀H₆Cl₂N₂OS 285.14 2,4-Cl₂ benzamide; unsubstituted thiazole Cl, amide, thiazole
N-[4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-yl]-2-[(4-fluorophenyl)methoxy]benzamide C₂₆H₂₂FN₂O₄S 493.53 2-OCH₂(4-FPh) benzamide; 4-(2,5-(OMe)₂Ph) thiazole OMe, F, amide, thiazole, ether

Key Observations :

  • Halogenation vs. Alkoxy/Nitro Groups: Compound A features electron-withdrawing Cl and NO₂ groups, which enhance electrophilicity and may improve binding to biological targets compared to analogs with methoxy (electron-donating) or unsubstituted systems .
  • Molecular Weight and Solubility : The nitro group and larger thiazole substituent in Compound A result in a higher molecular weight (394.23 vs. 285.14 in the 2,4-dichloro analog), likely reducing aqueous solubility but improving lipid membrane permeability .

Critical Analysis :

  • The nitro group in Compound A may enhance redox-mediated cytotoxicity, as seen in nitroaromatic anticancer agents .

Biological Activity

2,5-Dichloro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide is a thiazole derivative known for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a complex structure that includes dichlorobenzamide and nitrophenyl moieties, contributing to its potential as a therapeutic agent. The biological activity of this compound has been explored in various studies, indicating its promise in cancer therapy and antimicrobial applications.

Chemical Structure

The compound's IUPAC name is this compound. Its molecular formula is C16H12Cl2N3O3SC_{16}H_{12}Cl_2N_3O_3S, with a molecular weight of approximately 397.25 g/mol. The structure is characterized by:

  • Two chlorine atoms at positions 2 and 5 of the benzamide ring.
  • A nitrophenyl group at the para position relative to the thiazole ring.

Anticancer Activity

Research has shown that thiazole derivatives exhibit significant anticancer properties. In particular, studies have evaluated the cytotoxic effects of compounds similar to this compound against various cancer cell lines. For instance:

CompoundCell LineIC50 (µM)Reference
This compoundMDA-MB-2311.61 ± 0.19
Similar Thiazole DerivativeHT-291.98 ± 0.12

These findings suggest that the compound has potent cytotoxic effects comparable to established chemotherapeutics like cisplatin.

The mechanism through which this compound exerts its anticancer effects is believed to involve:

  • Induction of apoptosis in cancer cells.
  • Inhibition of cell proliferation by interfering with cell cycle progression.
  • Potential targeting of specific signaling pathways associated with tumor growth.

Antimicrobial Activity

In addition to its anticancer properties, thiazole derivatives have been studied for their antimicrobial potential. The structural features of this compound may enhance its activity against various bacterial strains.

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus15
Escherichia coli30

These results indicate that the compound could serve as a lead for developing new antimicrobial agents.

Case Studies

Several case studies have highlighted the efficacy of thiazole derivatives in clinical settings:

  • Study on Cancer Cell Lines : A comprehensive study evaluated the cytotoxicity of various thiazole derivatives against multiple cancer cell lines, including MDA-MB-231 and HT-29. Results indicated that modifications in the thiazole structure significantly influenced cytotoxicity levels.
  • Antimicrobial Efficacy : Another study focused on the antimicrobial properties of thiazole derivatives against common pathogens. The findings suggested that compounds with electron-withdrawing groups showed enhanced antibacterial activity.

Q & A

Q. Table 1: Reaction Optimization Parameters

VariableTested RangeOptimal Value (From Literature)Reference
SolventEthanol, DMF, THFEthanol (absolute)
CatalystAcetic acid, none5 drops glacial acetic acid
Reaction Time2–8 hours4 hours
Purification MethodFiltration, columnColumn chromatography

Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • X-ray Crystallography : Resolves hydrogen-bonding networks (e.g., N–H⋯N and C–H⋯F interactions) critical for understanding molecular packing and stability .
  • NMR and IR Spectroscopy : Confirm functional groups (amide C=O stretch at ~1650 cm⁻¹) and aromatic proton environments (e.g., nitro group deshielding in ¹H NMR) .

Q. Table 2: Key Crystallographic Data

ParameterObserved Value (From )Significance
Hydrogen Bond (N1–H1⋯N2)2.89 Å, 172°Forms centrosymmetric dimers
C4–H4⋯F2 Interaction3.21 Å, 145°Stabilizes crystal packing

Advanced: How can computational modeling predict the compound’s interactions with biological targets (e.g., PFOR enzyme inhibition)?

Methodological Answer:

  • Quantum Chemical Calculations : Simulate electron distribution in the amide anion, which may inhibit PFOR by mimicking its natural substrate .
  • Molecular Dynamics (MD) : Assess binding stability in enzyme active sites. Tools like COMSOL Multiphysics integrate AI to model interaction thermodynamics .
  • Structure-Activity Relationship (SAR) : Compare with nitazoxanide derivatives () to identify critical substituents (e.g., nitro group at 4-position) .

Advanced: How should researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Meta-Analysis Frameworks : Use statistical tools to harmonize data (e.g., ANOVA for batch effects or assay variability) .
  • Theoretical Validation : Cross-reference experimental IC₅₀ values with computational predictions (e.g., docking scores from ) to identify outliers .
  • Control Standardization : Ensure consistent use of positive controls (e.g., nitazoxanide in antiparasitic assays) .

Basic: What are the recommended protocols for assessing in vitro antimicrobial activity?

Methodological Answer:

  • Agar Dilution Method : Test against anaerobic bacteria (e.g., Clostridium spp.) at concentrations 0.5–128 µg/mL.
  • Enzyme Inhibition Assays : Measure PFOR activity spectrophotometrically (NADH oxidation at 340 nm) .
  • Positive Controls : Include nitazoxanide () to benchmark efficacy .

Advanced: How can AI-driven platforms accelerate reaction discovery for derivatives of this compound?

Methodological Answer:

  • Reaction Path Search Algorithms : Use quantum chemistry-guided workflows (e.g., ICReDD’s computational-experimental loop) to predict feasible synthetic routes .
  • Automated High-Throughput Screening : Implement robotic platforms to test >100 reaction conditions (solvent, catalyst) in parallel .
  • Data Mining : Extract optimal conditions from databases (e.g., PubChem’s reaction data in ) .

Basic: What are the stability considerations for storing this compound?

Methodological Answer:

  • Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition >200°C.
  • Light Sensitivity : Store in amber vials at 2–8°C to prevent nitro group degradation .
  • Hygroscopicity : Use desiccants in storage containers to avoid hydrolysis of the amide bond .

Advanced: How can advanced spectroscopic techniques (e.g., 2D NMR, EPR) resolve ambiguities in tautomeric forms?

Methodological Answer:

  • ¹H-¹⁵N HMBC NMR : Maps long-range couplings to confirm thiazole-amide tautomerism .
  • EPR Spectroscopy : Detect radical intermediates during redox reactions (e.g., nitro reduction) .

Basic: What analytical methods validate purity post-synthesis?

Methodological Answer:

  • HPLC-PDA : Use C18 columns (acetonitrile/water gradient) with UV detection at 254 nm.
  • Elemental Analysis : Compare experimental vs. theoretical C/H/N/S values (e.g., C: 49.2%, H: 2.5%, N: 11.5%) .

Advanced: How do steric and electronic effects of substituents influence reactivity in cross-coupling reactions?

Methodological Answer:

  • Hammett Analysis : Quantify electronic effects of substituents (e.g., nitro vs. chloro) on reaction rates .
  • DFT Calculations : Predict regioselectivity in Suzuki-Miyaura couplings using Fukui indices .

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